molecular formula C21H19N3O3 B12456670 2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B12456670
M. Wt: 361.4 g/mol
InChI Key: FBQQQHQINZOFPU-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenoxy group, an indole moiety, and an acetohydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxy Intermediate: The phenoxy group can be introduced through a nucleophilic substitution reaction involving 2,3-dimethylphenol and an appropriate halide.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.

    Acetohydrazide Formation: The acetohydrazide linkage is formed by reacting hydrazine with an acyl chloride or ester.

    Final Coupling: The final step involves coupling the phenoxy intermediate with the indole-acetohydrazide intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or interact with microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethylbut-3-ynoxymethylbenzene
  • 4-Benzyloxy-3,3-dimethylbut-1-yne
  • (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Uniqueness

2-(2,3-dimethylphenoxy)-N’-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide stands out due to its unique combination of a phenoxy group, an indole moiety, and an acetohydrazide linkage. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(2-hydroxy-1-prop-2-ynylindol-3-yl)iminoacetamide

InChI

InChI=1S/C21H19N3O3/c1-4-12-24-17-10-6-5-9-16(17)20(21(24)26)23-22-19(25)13-27-18-11-7-8-14(2)15(18)3/h1,5-11,26H,12-13H2,2-3H3

InChI Key

FBQQQHQINZOFPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC#C)O)C

Origin of Product

United States

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